tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate
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Overview
Description
tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate: is a chemical compound with the molecular formula C14H25NO3 . It is a member of the azaspirodecane family, characterized by a spirocyclic structure containing nitrogen. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives .
Scientific Research Applications
tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: Similar structure but with an oxo group instead of a hydroxyl group.
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate: Similar structure but with the hydroxyl group at a different position.
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: Similar structure but with a different spirocyclic ring size.
Uniqueness
tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of functional groups imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-5-4-7-14(15)8-6-11(16)10-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
OWWARFRIDDPILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(C2)O |
Origin of Product |
United States |
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